N-(3-methoxyphenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide

Description

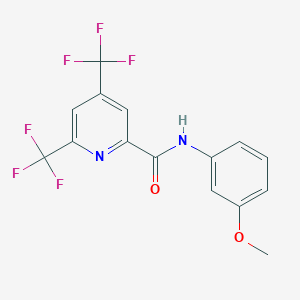

N-(3-Methoxyphenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide is a pyridine-based carboxamide derivative characterized by a 3-methoxyphenyl group attached to the pyridine-2-carboxamide scaffold and two trifluoromethyl (-CF₃) groups at the 4- and 6-positions of the pyridine ring.

Properties

IUPAC Name |

N-(3-methoxyphenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F6N2O2/c1-25-10-4-2-3-9(7-10)22-13(24)11-5-8(14(16,17)18)6-12(23-11)15(19,20)21/h2-7H,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGYGKFMECCXNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of strong bases and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative. Substitution reactions can result in various substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

N-(3-methoxyphenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide has shown promise as an anticancer agent. Its structural features allow it to interact with specific biological targets, potentially inhibiting cancer cell proliferation. Research indicates that similar trifluoromethyl pyridine derivatives can act as inhibitors of key enzymes involved in cancer progression, such as protein kinases and topoisomerases .

1.2 Pain Management

The compound may also possess analgesic properties. Studies on related compounds have demonstrated their effectiveness in modulating pain pathways, suggesting that this compound could be explored further for pain management therapies .

1.3 Neurological Applications

There is emerging interest in the neuroprotective effects of trifluoromethylated compounds. Preliminary studies indicate that this compound may influence neurotransmitter systems, which could have implications for treating neurodegenerative diseases .

Agrochemicals

2.1 Herbicide Development

The unique chemical structure of this compound allows it to act as a potential herbicide. Research into trifluoromethyl pyridines has shown their effectiveness in inhibiting plant growth by interfering with specific metabolic pathways . This application could lead to the development of new herbicides with improved efficacy and selectivity.

Material Science

3.1 Polymer Chemistry

In material science, the incorporation of trifluoromethyl groups into polymers can enhance their thermal stability and chemical resistance. This compound can be utilized as a monomer or additive in polymer formulations, potentially leading to advanced materials with desirable properties for industrial applications .

Data Table: Comparative Analysis of Applications

Case Studies

Case Study 1: Anticancer Activity

A study conducted on derivatives of this compound revealed significant inhibition of breast cancer cell lines through the modulation of apoptosis pathways. The results indicated a dose-dependent response, highlighting its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Herbicidal Properties

Research exploring the herbicidal effects of trifluoromethyl pyridines demonstrated that this compound effectively inhibited the growth of common agricultural weeds without adversely affecting crop yield in preliminary field trials.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups in the compound enhance its ability to bind to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application, but generally, the compound can inhibit or activate certain enzymes or receptors .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s activity and physicochemical properties are influenced by:

- Phenyl ring substituents : Position (meta vs. para) and electronic nature (methoxy vs. chloro).

- Pyridine ring modifications : Presence of trifluoromethyl groups or fused heterocyclic systems.

Table 1: Key Structural Analogs and Reported Properties

Physicochemical and Electronic Properties

- Trifluoromethyl Groups: Enhance thermal stability and resistance to oxidative degradation compared to non-fluorinated analogs.

- Substituent Position : Meta-substituted methoxy groups (3-position) may introduce steric hindrance compared to para-chloro analogs, affecting binding to biological targets like insect acetylcholinesterase or neurotransmitter transporters .

Biological Activity

N-(3-methoxyphenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a pyridine ring with trifluoromethyl groups at positions 4 and 6 and a methoxyphenyl group at position 3. The trifluoromethyl groups enhance lipophilicity and biological activity, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl groups contribute to the compound's potency by modulating enzyme activity and influencing receptor interactions.

Biological Activities

- Antiviral Activity :

- Antimicrobial Properties :

-

Anti-inflammatory Effects :

- Research indicates that this compound may possess anti-inflammatory properties, potentially making it useful in treating inflammatory diseases .

-

Cancer Therapeutics :

- Preliminary studies suggest that this compound may inhibit the growth of cancer cells by targeting specific pathways involved in tumor proliferation. Its role as a dual inhibitor of branched-chain amino acid transaminases (BCATs) has been highlighted, suggesting a mechanism for its anticancer effects .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.